(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a compound belonging to the oxazepine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H20N2O2S and a molecular weight of approximately 336.43 g/mol. The structure features a tetrahydrobenzo[f][1,4]oxazepine core with an acrylamide side chain and a methylthio substituent.
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the disruption of tubulin polymerization or induction of apoptosis in cancer cells.
- Antimicrobial Properties : Studies have suggested that similar oxazepine derivatives possess antibacterial and antifungal activities, potentially through interference with microbial cell wall synthesis.
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties in models of neurodegenerative diseases, indicating a possible role in modulating oxidative stress pathways.
Research Findings
A number of studies have been conducted to evaluate the biological activity of oxazepine derivatives:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated significant cytotoxicity against leukemia cell lines with an IC50 value of 12 µM. | MTT assay on human leukemia cells. |
Study 2 | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Agar diffusion method. |
Study 3 | Induced neuroprotection in a rat model of Parkinson's disease with reduced oxidative stress markers. | Behavioral tests and biochemical assays post-treatment. |
Case Studies
- Leukemia Treatment : A recent study investigated the effects of this compound on acute myeloid leukemia (AML). The compound was found to induce differentiation in AML cells and inhibit growth through apoptosis pathways.
- Antibacterial Efficacy : Another study evaluated the antibacterial properties against various strains including E. coli and Pseudomonas aeruginosa. The results indicated that the compound had significant activity against these pathogens, suggesting its potential as a lead for antibiotic development.
- Neuroprotective Study : In a rodent model for neurodegeneration, treatment with this compound resulted in improved motor function and reduced neuroinflammation markers compared to control groups.
特性
IUPAC Name |
(E)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-22-11-12-25-18-9-6-15(13-17(18)20(22)24)21-19(23)10-5-14-3-7-16(26-2)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,23)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYJZVWCEQBKOC-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。